EP3 Receptor Antagonism: (R)-ethyl 3-(2-methylbenzamido)-1,4'-bipiperidine-1'-carboxylate vs. Comparator CHEMBL4103046
The compound demonstrates high-affinity antagonism of the Prostaglandin E2 receptor EP3 subtype. In a direct comparison of data from the BindingDB database, (R)-ethyl 3-(2-methylbenzamido)-1,4'-bipiperidine-1'-carboxylate shows a Ki of 6.31 nM at the human EP3c receptor [1] and a Ki of 3.16 nM at the rat EP3 receptor [2]. In stark contrast, a comparator compound, CHEMBL4103046 (another EP3 ligand), displays an IC50 of >20,000 nM (>20 µM) at the human EP3 receptor [3], representing a >3,000-fold difference in potency. This data is cross-study comparable within the BindingDB framework.
| Evidence Dimension | EP3 Receptor Binding Affinity (Ki) / Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Ki = 6.31 nM (human EP3c); Ki = 3.16 nM (rat EP3) |
| Comparator Or Baseline | CHEMBL4103046: IC50 > 20,000 nM (human EP3) |
| Quantified Difference | >3,000-fold greater potency for the target compound |
| Conditions | Human U2OS cells, PGE2-induced calcium mobilization assay (target); Human EP3 receptor antagonist assay (comparator) |
Why This Matters
This quantitative, >3,000-fold difference in potency is critical for researchers requiring a high-affinity EP3 antagonist to achieve maximal target engagement at low, physiologically relevant concentrations.
- [1] BindingDB. BDBM50384445 (CHEMBL2035508). Antagonist activity at human EP3c receptor. View Source
- [2] BindingDB. BDBM50384444 (CHEMBL2035510). Antagonist activity at rat EP3 receptor. View Source
- [3] BindingDB. BDBM50232546 (CHEMBL4103046). Antagonist activity at human EP3 receptor. View Source
